molecular formula C10H9NO4 B15223403 (S)-2-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid

(S)-2-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid

Cat. No.: B15223403
M. Wt: 207.18 g/mol
InChI Key: HNDTULADLKGMDH-JTQLQIEISA-N
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Description

(S)-2-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid is a chiral compound with a unique structure that includes a benzo[b][1,4]oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with a suitable carboxylic acid derivative in the presence of a dehydrating agent. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

(S)-2-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (S)-2-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. The specific pathways involved depend on the target enzyme or receptor.

Comparison with Similar Compounds

Similar Compounds

    Allylamine: An organic compound with a similar amine group but different structural features.

    3-Methoxyphenylboronic acid: A boronic acid derivative with a methoxy group, used in different chemical applications.

Uniqueness

(S)-2-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid is unique due to its chiral nature and the presence of the benzo[b][1,4]oxazine ring. This structure imparts specific chemical properties and reactivity that distinguish it from other similar compounds.

Properties

Molecular Formula

C10H9NO4

Molecular Weight

207.18 g/mol

IUPAC Name

(2S)-2-methyl-3-oxo-4H-1,4-benzoxazine-2-carboxylic acid

InChI

InChI=1S/C10H9NO4/c1-10(9(13)14)8(12)11-6-4-2-3-5-7(6)15-10/h2-5H,1H3,(H,11,12)(H,13,14)/t10-/m0/s1

InChI Key

HNDTULADLKGMDH-JTQLQIEISA-N

Isomeric SMILES

C[C@]1(C(=O)NC2=CC=CC=C2O1)C(=O)O

Canonical SMILES

CC1(C(=O)NC2=CC=CC=C2O1)C(=O)O

Origin of Product

United States

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